molecular formula C8H6BrF2NO B4656762 N-(2-bromo-4,6-difluorophenyl)acetamide

N-(2-bromo-4,6-difluorophenyl)acetamide

Cat. No. B4656762
M. Wt: 250.04 g/mol
InChI Key: TZEMDLJVHAHHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,6-difluorophenyl)acetamide, commonly known as BFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BFA is a halogenated phenylacetamide that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

BFA inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF) domain, preventing the exchange of GDP for GTP. This results in the inhibition of ARF-mediated vesicular trafficking and leads to the disassembly of the Golgi complex. BFA has also been shown to induce the redistribution of Golgi proteins to the endoplasmic reticulum (ER).
Biochemical and Physiological Effects:
BFA has been shown to induce apoptosis in various cancer cell lines by disrupting the Golgi complex and inhibiting protein transport and secretion. BFA has also been shown to inhibit the replication of various viruses, including hepatitis C virus, by disrupting the formation of viral replication complexes. BFA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BFA has several advantages for lab experiments, including its ability to selectively inhibit ARF activity and its fluorescent properties, which allow for easy visualization of intracellular vesicular trafficking. However, BFA has limitations, including its cytotoxicity at high concentrations and its potential to disrupt other cellular processes.

Future Directions

There are several future directions for the use of BFA in scientific research, including the development of BFA-based therapies for cancer and viral infections. BFA could also be used to study the role of the Golgi complex in various cellular processes, including autophagy and cell signaling. Furthermore, the development of BFA analogs with improved efficacy and reduced toxicity could lead to the development of new therapeutic agents.
In conclusion, BFA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BFA has been synthesized through various methods, and its mechanism of action has been studied extensively. BFA has been used in various scientific research applications, including as a fluorescent probe for imaging intracellular vesicular trafficking. BFA has several advantages for lab experiments, including its ability to selectively inhibit ARF activity and its fluorescent properties, but it also has limitations, including its cytotoxicity at high concentrations. There are several future directions for the use of BFA in scientific research, including the development of BFA-based therapies for cancer and viral infections and the development of BFA analogs with improved efficacy and reduced toxicity.

Scientific Research Applications

BFA has been used in various scientific research applications, including as a fluorescent probe for imaging intracellular vesicular trafficking. BFA has also been used as a tool to study the role of the Golgi complex in protein transport and secretion. BFA has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a small GTPase that plays a critical role in the regulation of vesicular trafficking.

properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEMDLJVHAHHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4,6-difluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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